Irinotecan Lactone Impurity

Description

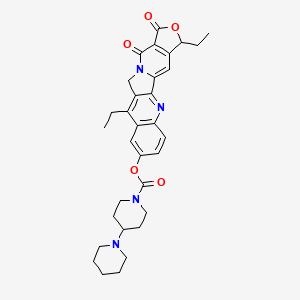

Structure

3D Structure

Properties

IUPAC Name |

(5,13-diethyl-7,9-dioxo-6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14(19),15,17-heptaen-16-yl) 4-piperidin-1-ylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N4O5/c1-3-21-22-16-20(40-32(39)35-14-10-19(11-15-35)34-12-6-5-7-13-34)8-9-25(22)33-29-24(21)18-36-26(29)17-23-27(4-2)41-31(38)28(23)30(36)37/h8-9,16-17,19,27H,3-7,10-15,18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKLBQKGQFVIOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2=C(C(=O)N3CC4=C(C5=C(C=CC(=C5)OC(=O)N6CCC(CC6)N7CCCCC7)N=C4C3=C2)CC)C(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20729786 |

Source

|

| Record name | 3,10-Diethyl-1,13-dioxo-11,13-dihydro-1H,3H-furo[3',4':6,7]indolizino[1,2-b]quinolin-8-yl [1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143490-53-3 |

Source

|

| Record name | 3,10-Diethyl-1,13-dioxo-11,13-dihydro-1H,3H-furo[3',4':6,7]indolizino[1,2-b]quinolin-8-yl [1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Structure Elucidation of Irinotecan Lactone Impurity

Introduction: The Double-Edged Sword of Irinotecan's Lactone Ring

Irinotecan (CPT-11), a semi-synthetic derivative of the natural alkaloid camptothecin, is a cornerstone in the treatment of various cancers, most notably colorectal cancer.[1][2] Its mechanism of action relies on the inhibition of topoisomerase I, an enzyme critical for DNA replication, which ultimately leads to cell death.[3] Irinotecan itself is a prodrug, converted in vivo by carboxylesterases to its highly potent metabolite, SN-38.[4] The therapeutic efficacy of both Irinotecan and SN-38 is intrinsically linked to the chemical structure, specifically the α-hydroxy lactone ring in their core structure.

This lactone ring, however, is a point of inherent instability. It exists in a pH-dependent, reversible equilibrium with an inactive open-ring carboxylate form.[4][5] While the closed lactone is essential for cytotoxic activity, the equilibrium can shift towards the inactive carboxylate form under physiological conditions (pH > 7.0), posing challenges for drug delivery and efficacy.[6][7] Beyond this well-documented equilibrium, the lactone moiety is susceptible to further degradation, leading to the formation of various impurities.

The rigorous identification and characterization of any impurity in an active pharmaceutical ingredient (API) is a mandate of regulatory bodies like the FDA and EMA, as outlined in the International Council for Harmonisation (ICH) guidelines.[8][9][10][11] Impurities can potentially impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth, systematic approach to the structure elucidation of a lactone-related impurity of Irinotecan, demonstrating a field-proven workflow from impurity generation to definitive structural confirmation.

Part 1: Genesis of the Lactone Impurity via Forced Degradation

To elucidate the structure of an unknown impurity, one must first generate it in sufficient quantities for analysis. Forced degradation, or stress testing, is a systematic process of subjecting a drug substance to harsh conditions to accelerate its decomposition.[12] This not only helps in identifying potential degradation products that could form during the shelf-life of a drug but also provides crucial insights into the degradation pathways.

The rationale behind this approach is to push the degradation beyond the typical equilibrium, creating a concentrated sample of the impurity of interest. For Irinotecan, studies have shown significant degradation under basic hydrolysis, oxidative, and photolytic conditions.[13][14][15]

Sources

- 1. boa.unimib.it [boa.unimib.it]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Liquid Chromatographic Method for Irinotecan Estimation: Screening of P-gp Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The transformation of irinotecan (CPT-11) to its active metabolite SN-38 by human liver microsomes. Differential hydrolysis for the lactone and carboxylate forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preservation of the active lactone form of irinotecan using drug eluting beads for the treatment of colorectal cancer metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics of the in vivo interconversion of the carboxylate and lactone forms of irinotecan (CPT-11) and of its metabolite SN-38 in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. database.ich.org [database.ich.org]

- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. fda.gov [fda.gov]

- 11. jpionline.org [jpionline.org]

- 12. researchgate.net [researchgate.net]

- 13. UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. academic.oup.com [academic.oup.com]

chemical properties of Irinotecan Lactone Impurity

An In-Depth Technical Guide to the Chemical Properties of Irinotecan's Lactone Moiety and Associated Impurities

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the critical chemical properties of Irinotecan, with a specific focus on its essential lactone ring. For researchers, scientists, and drug development professionals, understanding the stability, reactivity, and degradation pathways associated with this moiety is paramount for ensuring drug efficacy, safety, and regulatory compliance. We will delve into the dynamic equilibrium that governs Irinotecan's activity, the conditions that lead to its degradation, and the state-of-the-art analytical methods required for its characterization.

Introduction: The Central Role of the Lactone Ring in Irinotecan

Irinotecan is a semi-synthetic derivative of camptothecin, a potent anti-cancer agent that inhibits the nuclear enzyme topoisomerase I.[1][2] As a prodrug, Irinotecan is converted in vivo to its highly active metabolite, SN-38, which is approximately 1000 times more potent.[1] The therapeutic activity of both Irinotecan and SN-38 is entirely dependent on the integrity of their α-hydroxy-δ-lactone ring (the E-ring). This structural feature is essential for binding to the topoisomerase I-DNA complex, thereby stabilizing it and leading to the arrest of the cell cycle and subsequent cancer cell death.[1]

However, this critical lactone ring is also the molecule's Achilles' heel. It is susceptible to a reversible, pH-dependent hydrolysis, opening to form an inactive carboxylate species.[3][4] This dynamic interconversion between the active lactone and inactive carboxylate forms is the most significant chemical property influencing Irinotecan's stability, formulation, and in vivo activity. The resulting carboxylate is often considered the principal degradation product or "impurity." Furthermore, other process-related impurities containing a lactone or modified lactone structure can arise during synthesis.[2] This guide will elucidate the chemistry of this equilibrium, explore specific lactone-related impurities, and detail the analytical protocols necessary for their control.

The Critical Lactone-Carboxylate Equilibrium

The most important chemical transformation of Irinotecan in aqueous solution is the reversible hydrolysis of its lactone ring. This equilibrium is highly sensitive to pH.

-

Acidic to Neutral pH (below ~pH 7): In acidic conditions, the equilibrium strongly favors the closed, active lactone form. This is why Irinotecan formulations are typically acidic.[5]

-

Physiological and Basic pH (above ~pH 7.4): At physiological pH and in basic conditions, the equilibrium shifts significantly towards the open, inactive carboxylate form.[4][6]

This hydrolysis is a rapid process. In vivo, the conversion of Irinotecan lactone to its carboxylate form has a half-life of approximately 9.5 minutes.[7][8] Conversely, the active metabolite SN-38 exists predominantly as the lactone form in plasma.[7][8] Understanding and controlling this equilibrium is fundamental to designing stable drug products and ensuring therapeutic efficacy.

Caption: Reversible pH-dependent equilibrium of Irinotecan.

Kinetics of Interconversion

The rates of hydrolysis and lactonization are crucial parameters. In phosphate-buffered saline (PBS), the rate constant for the hydrolysis of Irinotecan's lactone has been measured at 3.10 (±0.33) x 10⁻³ min⁻¹, while the rate for the reverse reaction, carboxylate lactonization, is 1.36 (±0.04) x 10⁻³ min⁻¹.[3] This indicates that at neutral pH, hydrolysis proceeds more than twice as fast as lactonization.[3][4]

Physicochemical Properties of Irinotecan Forms

The chemical and physical properties of the lactone and carboxylate forms differ significantly, impacting their biological activity and analytical detection.

| Property | Irinotecan (Lactone Form) | Irinotecan Carboxylate |

| Chemical Structure | Contains a closed δ-lactone ring | Contains an open-chain hydroxy carboxylic acid |

| CAS Number | 97682-44-5 | 1329502-92-2 (Sodium Salt)[9][10] |

| Molecular Formula | C₃₃H₃₈N₄O₆[1] | C₃₃H₄₀N₄O₇ (as acid) |

| Molecular Weight | 586.7 g/mol [1] | 604.7 g/mol (as acid) |

| Biological Activity | Active Topoisomerase I inhibitor[7] | Inactive or significantly reduced activity[11] |

| Solubility | Slightly soluble in water[1] | More water-soluble due to the carboxylate group |

| Lipophilicity | More lipophilic | Less lipophilic |

Stability and Degradation Pathways

Forced degradation studies are essential to understand the stability of Irinotecan and identify its degradation products. Irinotecan is susceptible to degradation under several conditions, with the lactone ring being the primary site of reaction.

-

Base Hydrolysis: Irinotecan is highly unstable in basic conditions. Exposure to even a mild base (e.g., 0.005 M NaOH at 35°C for 5 minutes) leads to significant degradation, with the primary degradant being the ring-opened carboxylate form.[]

-

Acid Hydrolysis: While more stable than in base, prolonged exposure to strong acidic conditions (e.g., 0.1 M HCl at 80°C for 4 hours) also causes degradation.[]

-

Oxidative and Photolytic Stress: The molecule also degrades significantly under oxidative and photolytic conditions.[2][13]

These studies confirm that protecting the drug from light and maintaining an acidic pH are critical for the stability of Irinotecan formulations.[10]

A Specific Process-Related Impurity: Irinotecan Lactone Impurity

Beyond the carboxylate form, other specific impurities can be generated during the synthesis of Irinotecan. One such compound is specifically designated as "Irinotecan Lactone Impurity."

Caption: Structures of Irinotecan and a specific process-related lactone impurity.

This specific impurity has a distinct chemical structure and is important to monitor as a process-related impurity.

| Property | Irinotecan Lactone Impurity |

| Chemical Name | [1,4'-Bipiperidine]-1'-carboxylic Acid 3,10-Diethyl-11,13-dihydro-1,13-dioxo-1H,3H- furo[3',4':6,7]indolizino[1,2-b]quinolin-8-yl Ester[14] |

| CAS Number | 143490-53-3[14] |

| Molecular Formula | C₃₂H₃₆N₄O₅[14] |

| Molecular Weight | 556.65 g/mol [14] |

| Category | Pharmaceutical standard, process-related impurity[14] |

| Storage | 2-8°C Refrigerator[14] |

Analytical Methodologies for Characterization

Robust, stability-indicating analytical methods are required to separate and quantify Irinotecan from its carboxylate form and other process-related impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice.[2]

Experimental Protocol: Stability-Indicating UPLC Method

This protocol is based on a validated method for separating Irinotecan from its impurities and degradation products.[13]

Objective: To resolve Irinotecan from its lactone-related impurity (carboxylate form) and other process impurities.

1. Chromatographic System:

-

Instrument: Waters Acquity UPLC system or equivalent.

-

Column: Waters Acquity BEH C8 (100 mm x 2.1 mm, 1.7 µm particle size).[13]

-

Detection: UV at 220 nm.[13]

2. Mobile Phase Preparation:

-

Solvent A: 0.02 M Potassium Phosphate Monobasic (KH₂PO₄) buffer, adjusted to pH 3.4.[13]

-

Solvent B: Acetonitrile and Methanol (62:38 v/v).[13]

3. Chromatographic Conditions:

-

Flow Rate: 0.3 mL/min.[13]

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-

Run Time: 8 minutes.[13]

-

Gradient Program:

-

Start with a high percentage of Solvent A.

-

Ramp up the percentage of Solvent B to elute Irinotecan and more hydrophobic impurities.

-

Return to initial conditions to re-equilibrate the column.

-

4. Sample Preparation:

-

Critical Step: To prevent the conversion of the lactone to the carboxylate form during analysis, samples should be diluted in a slightly acidic diluent (e.g., the mobile phase Solvent A or similar acidic buffer).[11] This stabilizes the lactone form for accurate quantification.

Caption: General workflow for the analysis of Irinotecan impurities.

Conclusion

The chemical properties of Irinotecan are intrinsically linked to its α-hydroxy-δ-lactone ring. This moiety is both the source of its therapeutic power and its primary point of chemical instability. The pH-dependent equilibrium between the active lactone and inactive carboxylate forms is the single most important factor governing the drug's stability, formulation, and biological activity. A thorough understanding of this dynamic, coupled with the ability to control for specific process-related lactone impurities, is essential for any scientist working with this important chemotherapeutic agent. The use of validated, stability-indicating analytical methods is not merely a regulatory requirement but a scientific necessity to ensure that the final drug product delivers its intended therapeutic effect safely and reliably.

References

-

PubChem. (n.d.). Irinotecan. National Center for Biotechnology Information. Retrieved from [Link]

- Kaiser, J., Thiesen, J., & Krämer, I. (2009). Stability of irinotecan-loaded drug eluting beads (DC BeadTM) used for transarterial chemoembolization. Journal of Oncology Pharmacy Practice.

-

DR JCR BIO. (n.d.). Irinotecan Archives. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Irinotecan Lactone Impurity. Retrieved from [Link]

-

Kumar, N. R., & Reddy, G. S. (2012). UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms. Journal of Chromatographic Science, 50(9), 810–819. Retrieved from [Link]

-

Rivory, L. P., et al. (1994). Kinetics of the in Vivo Interconversion of the Carboxylate and Lactone Forms of Irinotecan (CPT-11) and of Its Metabolite SN-38 in Patients. Cancer Research, 54(24), 6330-6333. Retrieved from [Link]

-

Veeprho. (n.d.). Irinotecan Impurities and Related Compound. Retrieved from [Link]

- ResearchGate. (n.d.). IRINOTECAN-REVIEW OF ANALYTICAL METHODS DEVELOPED FOR PHARMACEUTICAL DOSAGE FORMS AND BIOLOGICAL FLUIDS.

- Google Patents. (n.d.). CN108484624B - Irinotecan hydrochloride impurity and synthesis method and application thereof.

- ResearchGate. (2022). Stability ring lactone study of camptothecin and irinotecan in artificial media and Human plasma.

-

Liu, Z., et al. (2008). Preservation of the active lactone form of irinotecan using drug eluting beads for the treatment of colorectal cancer metastases. Journal of Pharmaceutical Sciences, 97(9), 3890-3899. Retrieved from [Link]

-

ASJP. (n.d.). Stability ring lactone study of camptothecin and irinotecan in artificial media and Human plasma. Retrieved from [Link]

-

Rivory, L. P., et al. (1994). Kinetics of the in vivo interconversion of the carboxylate and lactone forms of irinotecan (CPT-11) and of its metabolite SN-38 in patients. PubMed. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Irinotecan-impurities. Retrieved from [Link]

- Journal of Pharmaceutical Sciences. (2016). The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan.

- USP-NF. (2010). Irinotecan Hydrochloride.

- University of Alberta Libraries. (n.d.). Biliary excretion of irinotecan and its metabolites.

-

European Directorate for the Quality of Medicines & HealthCare. (n.d.). IRINOTECAN HYDROCHLORIDE TRIHYDRATE CRS. Retrieved from [Link]

Sources

- 1. Irinotecan | C33H38N4O6 | CID 60838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Preservation of the active lactone form of irinotecan using drug eluting beads for the treatment of colorectal cancer metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biliary excretion of irinotecan and its metabolites. [sites.ualberta.ca]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Kinetics of the in vivo interconversion of the carboxylate and lactone forms of irinotecan (CPT-11) and of its metabolite SN-38 in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drjcrbio.com [drjcrbio.com]

- 10. veeprho.com [veeprho.com]

- 11. researchgate.net [researchgate.net]

- 13. UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pharmaffiliates.com [pharmaffiliates.com]

A Guide to the Spectroscopic Characterization of Irinotecan and Its Process-Related Impurity, Irinotecan Lactone (CAS 143490-53-3)

Foreword: The Imperative of Purity in Oncology

In the realm of oncology, the chemotherapeutic agent Irinotecan stands as a critical tool, particularly in the management of colorectal cancer.[1] As a semi-synthetic derivative of camptothecin, its mechanism of action hinges on the inhibition of topoisomerase I, a crucial enzyme in DNA replication.[1] The clinical efficacy of Irinotecan is, however, inextricably linked to its purity. The manufacturing process and subsequent storage can introduce a variety of impurities—degradation products, residual starting materials, or side-reaction products. These impurities can not only diminish the therapeutic efficacy but also introduce unforeseen toxicities.

This technical guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the spectroscopic techniques used to characterize Irinotecan and one of its key, albeit less documented, process-related impurities: Irinotecan Lactone Impurity (CAS No. 143490-53-3). Due to the limited availability of public spectroscopic data for this specific impurity, this guide will leverage detailed data from the parent compound, Irinotecan, to establish a foundational understanding. We will then apply these principles to predict the spectroscopic characteristics of the Irinotecan Lactone Impurity, thereby providing a comprehensive analytical framework.

Molecular Structures and Their Spectroscopic Implications

A thorough spectroscopic analysis begins with a clear understanding of the molecular architecture. The structures of Irinotecan and the Irinotecan Lactone Impurity are highly similar, with a key difference in the bipiperidine moiety. This structural variance is the primary determinant of the differences we expect to observe in their respective spectra.

Caption: Molecular structures of Irinotecan and its Lactone Impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic molecular structures. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of nearly every atom in the molecule.

¹H NMR Spectroscopy of Irinotecan

The ¹H NMR spectrum of Irinotecan is complex, reflecting its large and intricate structure. The spectrum, typically acquired in a solvent like DMSO-d₆, can be broadly divided into aromatic, aliphatic, and exchangeable proton regions.[2]

Table 1: Provisional ¹H NMR Data for Irinotecan in DMSO-d₆ [2]

| Chemical Shift (ppm) | Multiplicity | Integration | Provisional Assignment | Rationale |

| ~8.1-7.2 | m | 4H | Aromatic Protons | Protons on the quinoline and indolizino rings. |

| ~5.4 | s | 2H | -CH₂- (Lactone Ring) | Methylene protons adjacent to the oxygen of the lactone. |

| ~5.2 | s | 2H | -CH₂- (Pyrano Ring) | Methylene protons of the pyrano ring. |

| ~4.2 | m | 1H | Piperidine Proton | Methine proton of the piperidine ring. |

| ~3.1 | q | 2H | -CH₂- (Ethyl Group) | Methylene protons of the ethyl group on the quinoline. |

| ~2.8-1.5 | m | ~20H | Piperidine & Bipiperidine Protons | Complex overlapping signals from the multiple piperidine rings. |

| ~1.2 | t | 3H | -CH₃ (Ethyl Group) | Methyl protons of the ethyl group on the quinoline. |

| ~0.9 | t | 3H | -CH₃ (Ethyl Group) | Methyl protons of the ethyl group on the pyrano ring. |

¹³C NMR Spectroscopy of Irinotecan

The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule.

Table 2: Provisional ¹³C NMR Data for Irinotecan in DMSO-d₆ [2]

| Chemical Shift (ppm) | Provisional Assignment | Rationale |

| ~172 | C=O (Lactone) | Carbonyl carbon of the lactone ring. |

| ~157 | C=O (Carbamate) | Carbonyl carbon of the carbamate linker. |

| ~150-120 | Aromatic Carbons | Multiple signals from the fused aromatic rings. |

| ~95 | Quaternary Carbon | Carbon of the spiro-lactone junction. |

| ~75 | -O-C (Piperidine) | Carbon of the piperidine ring attached to the carbamate oxygen. |

| ~65 | -CH₂- (Pyrano Ring) | Methylene carbon of the pyrano ring. |

| ~50 | -CH₂- (Lactone Ring) | Methylene carbon adjacent to the lactone oxygen. |

| ~45-20 | Aliphatic Carbons | Multiple signals from the piperidine and ethyl groups. |

| ~14, 8 | -CH₃ Carbons | Methyl carbons of the two ethyl groups. |

Predicted NMR Spectra of Irinotecan Lactone Impurity

The key structural difference in the Irinotecan Lactone Impurity is the modification within the bipiperidine moiety. This will lead to predictable changes in the NMR spectra:

-

¹H NMR: The signals corresponding to the protons of the second piperidine ring in Irinotecan will be absent. This will simplify the highly congested aliphatic region of the spectrum. The integration of the aliphatic region will be significantly lower.

-

¹³C NMR: The carbon signals associated with the second piperidine ring will be absent. This will result in a cleaner aliphatic region in the ¹³C NMR spectrum.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30) with a 30° pulse angle and a relaxation delay of 2 seconds. A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. Phase and baseline correct the resulting spectra. Reference the spectra to the residual solvent peak.

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern.

Mass Spectrum of Irinotecan

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like Irinotecan. In positive ion mode, Irinotecan typically forms a protonated molecular ion [M+H]⁺.

-

Expected [M+H]⁺ for Irinotecan (C₃₃H₃₈N₄O₆): m/z 587.28

The fragmentation of Irinotecan in MS/MS experiments reveals characteristic losses. A major fragmentation pathway involves the cleavage of the carbamate bond, leading to the loss of the bipiperidine side chain.[3][4]

Table 3: Key Mass Spectral Fragments of Irinotecan [3][4]

| m/z | Proposed Fragment |

| 587.3 | [M+H]⁺ |

| 393.1 | [M+H - Bipiperidine Carboxylate]⁺ |

| 195.1 | [Bipiperidine Carboxylate]⁺ |

| 167.1 | [Bipiperidine]⁺ |

Predicted Mass Spectrum of Irinotecan Lactone Impurity

-

Expected [M+H]⁺ for Irinotecan Lactone Impurity (C₃₂H₃₆N₄O₅): m/z 557.27

The fragmentation pattern is expected to be similar to that of Irinotecan, with the primary cleavage occurring at the carbamate linkage. The key difference will be the mass of the fragment corresponding to the modified piperidine side chain.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to a liquid chromatography system (LC-MS).

-

LC-MS Analysis:

-

Inject the sample onto a suitable reversed-phase column (e.g., C18).

-

Elute the compound using a gradient of water and organic solvent.

-

Introduce the eluent into the ESI source.

-

-

MS Data Acquisition:

-

Acquire full scan mass spectra in positive ion mode over a relevant m/z range (e.g., 100-1000).

-

Perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Caption: A generalized workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" of the functional groups present.

IR Spectrum of Irinotecan

The IR spectrum of Irinotecan is expected to show characteristic absorption bands for its various functional groups.

Table 4: Key IR Absorption Bands for Irinotecan [5]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 | O-H | Stretching (Alcohol) |

| ~2950-2850 | C-H | Stretching (Aliphatic) |

| ~1740 | C=O | Stretching (Lactone) |

| ~1690 | C=O | Stretching (Carbamate) |

| ~1650 | C=C | Stretching (Aromatic) |

| ~1230 | C-O | Stretching (Ester/Lactone) |

Predicted IR Spectrum of Irinotecan Lactone Impurity

The IR spectrum of the Irinotecan Lactone Impurity is predicted to be very similar to that of Irinotecan. The primary functional groups (lactone, carbamate, aromatic rings, aliphatic chains) are conserved between the two molecules. Subtle shifts in the fingerprint region (below 1500 cm⁻¹) may be present due to the slight structural modification.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For a molecule like Irinotecan or its impurities, no single technique can definitively elucidate the structure.

-

Mass Spectrometry provides the molecular formula.

-

IR Spectroscopy identifies the key functional groups.

-

¹³C NMR Spectroscopy reveals the carbon framework.

-

¹H NMR Spectroscopy details the proton environments and their connectivity.

By piecing together the information from each of these analyses, a complete and unambiguous structural assignment can be made. This integrated approach is the cornerstone of chemical analysis in the pharmaceutical industry, ensuring the identity, purity, and quality of life-saving medicines.

Conclusion: The Unwavering Need for Rigorous Characterization

The spectroscopic characterization of active pharmaceutical ingredients and their impurities is a non-negotiable aspect of drug development and manufacturing. This guide has provided a framework for the analysis of Irinotecan and its process-related lactone impurity. While a complete, publicly available dataset for the impurity remains elusive, the principles outlined here, based on the well-characterized parent compound, offer a robust strategy for its identification and structural elucidation. As analytical techniques continue to evolve, so too will our ability to detect and characterize impurities at ever-lower levels, further safeguarding patient health.

References

-

D'Amelio, N., Aroulmoji, V., & Anbarasan, P. M. (2012). Aggregation properties and structural studies of anticancer drug Irinotecan in DMSO solution based on NMR measurements. Magnetic Resonance in Chemistry, 50(8), 567-574. Available at: [Link]

-

PubChem. (n.d.). Irinotecan. National Center for Biotechnology Information. Retrieved from [Link]

-

Gandia, L., et al. (2018). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study. Therapeutic Drug Monitoring, 40(6), 711-719. Available at: [Link]

-

Rocci, G., et al. (2020). Photodegradation of the anticancer drug irinotecan: Characterization of its main degradation products by high-resolution mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. Available at: [Link]

-

Anand, A., et al. (2013). Molecular structure and vibrational spectra of Irinotecan: a density functional theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 638-646. Available at: [Link]

Sources

- 1. Irinotecan | C33H38N4O6 | CID 60838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Molecular structure and vibrational spectra of Irinotecan: a density functional theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Impurity Profiling of Irinotecan: A Technical Guide to the Discovery and Structural Elucidation of Novel Degradation Products

Executive Summary

Irinotecan (CPT-11) is a complex semisynthetic camptothecin derivative containing a bis-piperidine side chain and a labile lactone E-ring. While its primary metabolic pathways (carboxylesterase-mediated hydrolysis to SN-38 and CYP3A4-mediated oxidation to APC/NPC) are well-documented, its stress-induced degradation profile reveals a suite of "novel" impurities that often evade standard QC protocols.

This guide provides a rigorous, self-validating workflow for the generation, isolation, and structural elucidation of these elusive degradation products (DPs). By combining forced degradation strategies with high-resolution UPLC-Q-TOF-MS/MS, researchers can identify specific molecular signatures—such as the m/z 605.5 base-hydrolytic product and the m/z 557.2 photolytic mappicine derivative —that are critical for establishing a stability-indicating method.

Part 1: The Chemistry of Instability

To discover novel impurities, one must first understand the structural vulnerabilities of the Irinotecan molecule.

The Lactone E-Ring (Hydrolytic Instability)

The pharmacophore of Irinotecan relies on the closed

-

Mechanism: Nucleophilic attack by

at the lactone carbonyl carbon opens the ring. -

Key Degradant: The carboxylate form (often observed as

Da, representing a +18 Da hydration).

The Bis-Piperidine Side Chain (Oxidative Instability)

The bulky side chain at C-10 enhances water solubility but introduces sites prone to N-oxidation and oxidative cleavage.

-

Mechanism: Radical attack or enzymatic oxidation at the tertiary amines.

-

Key Degradants: N-oxides (m/z 603.1) and dealkylated species (similar to APC/NPC metabolites).

Photochemical Rearrangement

Exposure to UV/VIS light triggers a radical-mediated rearrangement of the camptothecin core, often leading to the formation of mappicine analogues. These are irreversible degradation products distinct from the reversible hydrolysis products.

Part 2: Forced Degradation Protocol (The Discovery Engine)

This protocol is designed to generate the specific "novel" impurities identified in advanced literature (e.g., m/z 557.2, 543.2, 605.5).

Prerequisites:

-

Irinotecan HCl Trihydrate (API)[1]

-

Class A Volumetric Glassware (Amber for light protection)

-

0.22 µm PVDF Syringe Filters

Acid Stress (Hydrolytic/Cleavage)

-

Objective: Induce amide hydrolysis and potential decarboxylation.

-

Protocol: Dissolve API to 1.0 mg/mL in 0.1 M HCl . Incubate at 80°C for 4 hours .

-

Target: Look for Impurity C and minor cleavage products.

Base Stress (Rapid Lactone Hydrolysis)

-

Objective: Generate the carboxylate form and irreversible rearrangements.

-

Protocol: Dissolve API to 1.0 mg/mL in 0.005 M NaOH . Incubate at 35°C for only 5 minutes .

-

Critical Note: Irinotecan is extremely labile in base. Prolonged exposure or higher molarity will degrade the sample entirely to unrecoverable fragments.

-

Target: m/z 605.5 (RRT ~0.56).

Oxidative Stress (N-Oxidation)

-

Objective: Generate N-oxides and piperidine ring-opening products.

-

Protocol: Dissolve API to 1.0 mg/mL in 6% H2O2 . Incubate at 80°C for 4 hours .

-

Target: m/z 603.1 (N-oxide, +16 Da).

Photolytic Stress (Mappicine Formation)

-

Objective: Generate irreversible photoproducts.

-

Protocol: Expose 1.0 mg/mL aqueous solution to 1.2 million lux hours (approx. 5 days under cool white fluorescent light) in a quartz cell.

-

Target: m/z 557.2 and m/z 543.2 .[2]

Part 3: Analytical Workflow (UPLC-Q-TOF-MS/MS)

The following method is validated to separate the parent peak from the specific degradants generated above.

Chromatographic Conditions

| Parameter | Setting |

| System | UPLC (e.g., Waters ACQUITY) |

| Column | ACQUITY UPLC BEH C8, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 20 mM KH2PO4 Buffer (pH 3.4 adjusted with orthophosphoric acid) |

| Mobile Phase B | Acetonitrile : Methanol (62 : 38 v/v) |

| Flow Rate | 0.3 mL/min |

| Gradient | 0-3.5 min: 30% B → 42% B; 3.5-6.0 min: 42% B → 50% B; 6.0-8.0 min: Return to 30% B |

| Detection | UV at 220 nm; MS ESI (+) |

Mass Spectrometry Parameters (Q-TOF)

-

Ionization: Electrospray Positive (ESI+)

-

Source Temp: 120°C

-

Desolvation Temp: 350°C

-

Capillary Voltage: 3.0 kV

-

Collision Energy: Ramp 15-40 eV for MS/MS fragmentation.

Part 4: Structural Elucidation of Novel Impurities

Case Study A: The Base Degradant (m/z 605.5)[2]

-

Observation: Elutes early (RRT ~0.56) under base stress.[2]

-

Mass Shift: Parent (

587.3) + 18 Da = 605.5 Da. -

MS/MS Fingerprint:

-

Fragment at

561 (Loss of -

Fragment at

393 (Core structure) remains intact.

-

-

Elucidation: The +18 Da shift confirms the addition of water (

). Given the pH conditions, this is the Open-Ring Carboxylate form of Irinotecan. While often considered a "form" rather than an impurity, its persistence in basic formulations makes it a critical quality attribute.

Case Study B: The Photodegradant (m/z 557.2)

-

Observation: Elutes at RRT ~1.29 under photolytic stress.

-

Mass Shift: Parent (

587.3) - 30 Da = 557.2 Da. -

Mechanism: Photochemical decarbonylation or loss of formaldehyde (

) from the E-ring. -

Elucidation: This corresponds to a Mappicine derivative.[3] The loss of 30 Da is characteristic of the contraction or rearrangement of the

-lactone ring, rendering the molecule pharmacologically inactive and potentially toxic.

Part 5: Visualization of Pathways & Workflows

Degradation Pathway Map

Caption: Mechanistic map of Irinotecan degradation showing mass shifts for key hydrolytic, oxidative, and photolytic impurities.

The Discovery Workflow

Caption: Step-by-step workflow for generating and identifying novel Irinotecan degradation products.

References

-

Kumar, N., et al. (2012). "UPLC and LC–MS Studies on Degradation Behavior of Irinotecan Hydrochloride and Development of a Validated Stability-Indicating Ultra-Performance Liquid Chromatographic Method." Journal of Chromatographic Science. Available at: [Link]

-

Dodds, H.M., et al. (1997). "Photodegradation of irinotecan (CPT-11) in aqueous solutions: identification of fluorescent products and influence of solution composition." Journal of Pharmaceutical Sciences. Available at: [Link]

-

Haaz, M.C., et al. (1997). "The transformation of irinotecan (CPT-11) to its active metabolite SN-38 by human liver microsomes. Differential hydrolysis for the lactone and carboxylate forms." Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

-

Gosetti, F., et al. (2019). "Development and validation of a UHPLC-MS/MS method for the identification of irinotecan photodegradation products in water samples." Science of The Total Environment. Available at: [Link]

Sources

Advanced Characterization and Sourcing of Irinotecan Impurities

Focus on Lactone Stability and Pharmacopoeial Standards

Executive Summary: The Lactone Paradox

In the development of Irinotecan Hydrochloride (CPT-11), the stability of the

However, this ring is chemically labile. Under neutral or alkaline conditions (pH > 6.0), it undergoes reversible hydrolysis to form the inactive Carboxylate form. Consequently, "Irinotecan Lactone Impurity" is often a misnomer used in loose parlance to describe either:

-

The Carboxylate Form: The specific degradation product resulting from ring opening.

-

Lactone-Retaining Impurities: Structural analogs (like SN-38) that retain the lactone ring but differ in the side chain.

-

Specific Catalog Standards: A non-pharmacopoeial impurity (CAS 143490-53-3) commercially marketed as "Irinotecan Lactone Impurity."[1]

This guide clarifies these distinctions, maps the availability of reference standards (USP/EP), and provides a self-validating analytical protocol to preserve lactone integrity during analysis.

Technical Deep Dive: The Hydrolysis Equilibrium

The transition between the active Lactone and inactive Carboxylate is pH-dependent and reversible. Understanding this mechanism is prerequisite to selecting the correct reference standard.

-

Acidic Environment (pH < 5): The equilibrium shifts heavily toward the Lactone (closed ring) form. Reference standards and samples must be prepared in acidic diluents to prevent artifactual impurity generation.

-

Physiological/Alkaline Environment (pH > 7): The ring opens to form the Carboxylate .[2] In plasma, this is the dominant species, but in QC release testing, it is considered a degradation impurity.

Visualization: Irinotecan Degradation & Metabolic Pathways

The following diagram illustrates the relationship between the parent drug (Irinotecan), its active metabolite (SN-38), and their respective hydrolysis products.[3][4]

Caption: The pH-dependent equilibrium between the active Lactone forms (Irinotecan/SN-38) and their inactive Carboxylate hydrolysis products.

Reference Standard Availability Guide

Sourcing the correct standard requires mapping the chemical name to the pharmacopoeial designation.

Table 1: Pharmacopoeial Impurity Standards (USP/EP)

These are the primary standards required for regulatory filing (NDA/ANDA).

| Common Name | Pharmacopoeial Designation | CAS Number | Structure/Notes | Availability |

| Camptothecin | USP Related Compound D EP Impurity A | 7689-03-4 | Starting material. Lactone ring present. | High (USP, EP, LGC) |

| SN-38 | USP Related Compound B EP Impurity B | 86639-52-3 | Active metabolite.[] Critical Standard. | High (USP, EP, TRC) |

| 7-Ethylcamptothecin | EP Impurity F | 78287-27-1 | Degradant. | Medium (EP, LGC) |

| 11-Ethyl Irinotecan | USP Related Compound C | 947687-02-7 | Synthesis byproduct. | Medium (USP, Custom) |

| Irinotecan Enantiomer | USP Irinotecan Enantiomer | N/A | The (R)-enantiomer. | Low (USP) |

Table 2: Specialized & Non-Pharmacopoeial Standards

These standards are used for extended characterization or specific stability studies.

| Name | CAS Number | Description | Application |

| Irinotecan Lactone Impurity | 143490-53-3 | Often marketed as "Impurity 1".[6] Specific structural analog. | Investigation of specific synthesis side-reactions. |

| Irinotecan Carboxylate | 1329502-92-2 (Na salt) | The hydrolyzed open-ring form.[2] | Stability Marker. Used to validate method specificity for lactone retention. |

| SN-38 Carboxylate | 142677-15-4 | Hydrolyzed SN-38. | Metabolite identification. |

Sourcing Note: For "Irinotecan Lactone Impurity" (CAS 143490-53-3), major pharmacopoeias do not list this exact name. It is typically sourced from specialized impurity synthesis vendors (e.g., LGC Standards, Toronto Research Chemicals, Veeprho). Ensure you request the Certificate of Analysis (CoA) to verify the structure matches your specific impurity peak.

Analytical Protocol: Preserving the Lactone Ring

Objective: Quantify Irinotecan and its lactone-based impurities without artificially generating carboxylate degradants during the run.

Principle: The mobile phase and diluent must be buffered to pH 3.0 – 4.0. Above pH 6.0, on-column hydrolysis will occur, leading to peak broadening or split peaks (Lactone + Carboxylate).

Step-by-Step Methodology

-

Diluent Preparation (Critical):

-

Prepare a mixture of Methanol : Acetonitrile : Buffer (pH 3.5) .

-

Why: The acidic buffer locks the equilibrium in the Lactone form. Never dissolve Irinotecan standards in pure water or neutral buffers.

-

-

Buffer Preparation:

-

Dissolve 2.72 g of Monobasic Potassium Phosphate (

) in 1000 mL water. -

Add 1.2 g of 1-Octanesulfonic Acid Sodium Salt (Ion-pairing agent is often required for resolution).

-

Adjust pH to 3.5 ± 0.1 using Phosphoric Acid.

-

-

HPLC Conditions (Stability Indicating):

-

Column: C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).

-

Mobile Phase: Gradient elution using Buffer (pH 3.[7]5) and Acetonitrile.[8]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Irinotecan) and fluorescence (Ex 370nm / Em 535nm) for high-sensitivity SN-38 detection.

-

Temperature: 25°C (Higher temperatures accelerate hydrolysis).

-

-

Self-Validation Step:

-

Inject a fresh standard of Irinotecan HCl.

-

Inject a "forced degradation" sample (Irinotecan + 0.1N NaOH, held for 10 mins, then neutralized).

-

Pass Criteria: The forced degradation sample must show a distinct peak (Carboxylate) eluting earlier than the main Lactone peak. The fresh standard must show < 0.1% of this early eluting peak.

-

Workflow Visualization: Analytical Logic

Caption: Decision tree for ensuring analytical integrity of Irinotecan impurity profiling.

References

-

United States Pharmacopeia (USP). Irinotecan Hydrochloride Monograph. USP-NF.[9] Available at: [Link]

-

European Pharmacopoeia (Ph. Eur.). Irinotecan Hydrochloride Trihydrate.[6][10] EDQM. Available at: [Link]

-

Haaz, M. C., et al. (1998). Simple and sensitive high-performance liquid chromatographic method for the determination of irinotecan and its active metabolite SN-38 in human plasma. Journal of Chromatography B. Available at: [Link]

-

Rivory, L. P., & Robert, J. (1994). Kinetics of the in vivo interconversion of the carboxylate and lactone forms of irinotecan (CPT-11) and of its metabolite SN-38 in patients.[11] Cancer Research. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 104842 (SN-38). Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Biliary excretion of irinotecan and its metabolites. [sites.ualberta.ca]

- 3. uspnf.com [uspnf.com]

- 4. researchgate.net [researchgate.net]

- 6. venkatasailifesciences.com [venkatasailifesciences.com]

- 7. UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. trungtamthuoc.com [trungtamthuoc.com]

- 10. veeprho.com [veeprho.com]

- 11. Kinetics of the in vivo interconversion of the carboxylate and lactone forms of irinotecan (CPT-11) and of its metabolite SN-38 in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of Crystalline Irinotecan Lactone Impurity

Foreword

In the landscape of pharmaceutical development, the comprehensive characterization of impurities is not merely a regulatory hurdle but a scientific necessity to ensure the safety and efficacy of drug substances. Irinotecan, a potent topoisomerase I inhibitor, and its associated impurities present a complex analytical challenge due to their intricate structures and potential for interconversion. This guide provides an in-depth exploration of the physical characteristics of a critical impurity, the Irinotecan Lactone Impurity (CAS No: 143490-53-3).

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a foundational understanding of why certain analytical techniques are chosen and how they are applied to elucidate the physicochemical properties of a crystalline pharmaceutical impurity. The methodologies described herein are presented as self-validating systems, grounded in pharmacopeial principles and augmented with field-proven insights to empower robust and reliable characterization.

Introduction to Irinotecan and the Lactone Impurity

Irinotecan is a semi-synthetic derivative of camptothecin, an alkaloid with significant anticancer activity.[1] The therapeutic efficacy of irinotecan and its active metabolite, SN-38, is intrinsically linked to the presence of a chemically sensitive α-hydroxy lactone ring in their structures.[1] This lactone ring, however, is susceptible to hydrolysis under physiological conditions, leading to the formation of an inactive carboxylate form. Furthermore, the complex synthesis and storage of irinotecan can lead to the formation of various impurities, including degradation products.[2]

The Irinotecan Lactone Impurity, with the chemical name 3,10-diethyl-1,13-dioxo-11,13-dihydro-1H,3H-furo[3',4':6,7]indolizino[1,2-b]quinolin-8-yl [1,4'-bipiperidine]-1'-carboxylate, is a known photodegradation product.[3] Its presence in the drug substance must be carefully monitored and controlled to ensure the quality and safety of the final drug product, in line with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[4][5][6][7]

Table 1: Chemical and Physical Identity of Irinotecan Lactone Impurity

| Property | Value | Source |

| CAS Number | 143490-53-3 | [8] |

| Molecular Formula | C₃₂H₃₆N₄O₅ | [8] |

| Molecular Weight | 556.65 g/mol | [8] |

| Appearance | Neat (Expected to be a pale yellow or off-white crystalline solid, similar to other camptothecin derivatives) | [3] |

The Strategic Importance of Solid-State Characterization

The physical form of an active pharmaceutical ingredient (API) or an impurity can have profound implications for its behavior, including solubility, stability, and bioavailability. For a crystalline substance, this characterization extends to identifying its specific crystal form, or polymorph. Different polymorphs of the same compound can exhibit distinct physical properties.[9] Therefore, a thorough solid-state characterization is a cornerstone of drug development and quality control.

The following sections detail a multi-faceted approach to elucidating the physical characteristics of crystalline Irinotecan Lactone Impurity. The workflow is designed to provide a comprehensive understanding of the material's properties.

Caption: Workflow for the physical characterization of a crystalline impurity.

Solubility Profile: A Critical Parameter

Solubility is a fundamental property that influences everything from the design of crystallization processes to the potential in vivo behavior of an impurity.[10] A comprehensive solubility profile in a range of relevant solvents is therefore essential.

Rationale for Solvent Selection

The choice of solvents for solubility testing should be systematic. For a pharmaceutical impurity, this typically includes:

-

Aqueous media across a pH range: Reflecting physiological conditions and the pH-dependent nature of the lactone-carboxylate equilibrium.

-

Organic solvents of varying polarity: Relevant to potential manufacturing processes and useful for purification and crystallization studies.

Experimental Protocol: Equilibrium Solubility Determination

This protocol is designed to determine the equilibrium solubility, which represents the saturation point of the most stable crystalline form of the impurity under given conditions.

-

Preparation: Add an excess of the crystalline Irinotecan Lactone Impurity to a series of vials, each containing a known volume of the selected solvent (e.g., pH 1.2, 4.5, 6.8 buffers; water; methanol; acetonitrile; acetone).

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[11] The time to reach equilibrium should be established by sampling at various time points until the concentration plateaus.[11]

-

Sample Collection and Preparation: Withdraw an aliquot from each vial and immediately filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.[11] Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. The concentration of the dissolved impurity is determined by comparison to a standard curve.

-

Solid Phase Analysis: After the experiment, recover the remaining solid from each vial and analyze it using XRPD to confirm that no phase transformation has occurred during the equilibration period.

Table 2: Representative Solubility Data Table

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solid Form Post-Equilibration |

| 0.1 N HCl (pH 1.2) | 37 | [Data to be filled] | [e.g., Form I] |

| Acetate Buffer (pH 4.5) | 37 | [Data to be filled] | [e.g., Form I] |

| Phosphate Buffer (pH 6.8) | 37 | [Data to be filled] | [e.g., Form I] |

| Water | 25 | [Data to be filled] | [e.g., Form I] |

| Methanol | 25 | [Data to be filled] | [e.g., Form I] |

| Acetonitrile | 25 | [Data to be filled] | [e.g., Form I] |

Crystalline Structure and Polymorphism

X-ray Powder Diffraction (XRPD) is the primary technique for the "fingerprinting" of crystalline materials and for identifying the existence of different polymorphs.[2][12][13] Each crystalline form of a compound produces a unique diffraction pattern, characterized by the positions (in degrees 2θ) and intensities of the diffraction peaks.

The Importance of Polymorph Screening

The discovery of multiple polymorphic forms of an impurity is critical. A less stable, more soluble polymorph might be initially formed, which could later convert to a more stable, less soluble form. This can have significant implications for product stability and quality. A systematic polymorph screen, involving crystallization from various solvents under different conditions (e.g., slow evaporation, cooling crystallization, anti-solvent addition), is a crucial part of characterization.[14][15]

Experimental Protocol: X-Ray Powder Diffraction (XRPD)

This protocol is based on the principles outlined in USP General Chapter <941>.[16][17]

-

Sample Preparation: Gently grind a small amount (typically 10-20 mg) of the crystalline Irinotecan Lactone Impurity using an agate mortar and pestle to ensure a random orientation of the crystallites and to minimize preferred orientation effects.

-

Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and smooth surface that is level with the holder's top.

-

Instrument Setup:

-

X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

-

Scan Range: A common range is 2° to 40° in 2θ.

-

Scan Speed/Step Size: A typical step size is 0.02° with a counting time of 1-2 seconds per step.

-

-

Data Acquisition: Collect the diffraction pattern.

-

Data Analysis: Analyze the resulting diffractogram to identify the characteristic peak positions and their relative intensities. The pattern serves as a unique fingerprint for that specific crystalline form.

Thermal Properties

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the physical and chemical changes that occur in a material as a function of temperature.[18][19][20] These methods are essential for determining melting points, assessing thermal stability, and identifying the presence of solvates.

Causality: Why Use Both DSC and TGA?

DSC and TGA are complementary techniques.[21][22] DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This allows for the detection of thermal events like melting (endotherm) or crystallization (exotherm). TGA measures the change in mass of a sample as a function of temperature. By using both techniques, one can differentiate between a melting event (which shows a DSC peak but no mass loss in TGA) and a desolvation or decomposition event (which shows both a DSC peak and a mass loss in TGA).

Caption: Logic diagram for interpreting combined DSC and TGA data.

Experimental Protocol: DSC and TGA

This protocol is based on the principles outlined in USP General Chapter <891>.[1][18]

-

Sample Preparation: Accurately weigh 2-5 mg of the crystalline Irinotecan Lactone Impurity into an appropriate sample pan (e.g., aluminum for DSC, platinum or ceramic for TGA).

-

Instrument Setup (DSC):

-

Temperature Program: Heat the sample at a constant rate, typically 10°C/min, under a nitrogen purge. A common temperature range is from ambient to a temperature above the expected melting point but below decomposition.

-

Purge Gas: Inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Instrument Setup (TGA):

-

Temperature Program: Heat the sample at a constant rate, typically 10°C/min, under a nitrogen purge, to a temperature where full decomposition is expected.

-

Purge Gas: Inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Data Acquisition and Analysis:

-

DSC: Record the heat flow versus temperature. Determine the onset and peak temperatures of any endothermic or exothermic events.

-

TGA: Record the percentage of mass loss versus temperature. Determine the temperature at which significant mass loss occurs.

-

Table 3: Representative Thermal Analysis Data

| Technique | Parameter | Result | Interpretation |

| DSC | Onset of Melting | [e.g., 210.5 °C] | Start of melting process |

| Peak of Melting | [e.g., 212.8 °C] | Temperature of maximum melting rate | |

| TGA | Onset of Decomposition | [e.g., >250 °C] | Temperature at which thermal degradation begins |

| Mass Loss up to 150°C | [e.g., <0.1%] | Indicates an anhydrous, non-solvated material |

Spectroscopic Characterization

Vibrational (FTIR and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for confirming the chemical structure and investigating the solid-state environment of the impurity.

Vibrational Spectroscopy (FTIR and Raman)

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[23] The resulting spectra provide a molecular fingerprint that is sensitive to both the chemical structure and the crystalline arrangement. For this reason, different polymorphs will often exhibit distinct FTIR and Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules.[24][25][26] For a known impurity like the Irinotecan Lactone Impurity, ¹H and ¹³C NMR spectra serve to confirm its identity by comparing the observed chemical shifts and coupling constants to the expected values for the proposed structure.

Conclusion

The comprehensive physical characterization of the crystalline Irinotecan Lactone Impurity is a critical component of ensuring the quality and safety of Irinotecan drug substance. By employing a systematic and multi-technique approach as outlined in this guide, researchers and drug development professionals can gain a thorough understanding of the impurity's solid-state properties. This knowledge is fundamental for the development of robust control strategies, ensuring that the final drug product meets the stringent requirements of regulatory bodies and, most importantly, is safe and effective for patients. The integration of solubility studies, X-ray diffraction, thermal analysis, and spectroscopic methods provides a self-validating framework for the complete and reliable characterization of this and other crystalline pharmaceutical impurities.

References

-

Pharmaffiliates. CAS No : 143490-53-3 | Product Name : Irinotecan Lactone Impurity. Pharmaffiliates. Available from: [Link].

- Fawcett, T.G., et al. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction, 34(S1), S2-S16.

- Brittain, H.G. (2001).

-

Unchained Labs. High-throughput polymorph screening of active pharmaceutical ingredients. Unchained Labs. Available from: [Link].

-

TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Available from: [Link].

-

Raytor. (2024). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available from: [Link].

- Guan, Y., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(45), 15136-15145.

-

European Medicines Agency. (2006). ICH topic Q 3 A (R2) - Impurities in new drug substances. European Medicines Agency. Available from: [Link].

-

Scribd. 2.2.48. Raman Spectrometry. Scribd. Available from: [Link].

- U.S. Pharmacopeia. (2021). <941> X-Ray Powder Diffraction. USP.

-

U.S. Pharmacopeial Convention. General Chapters: <891> THERMAL ANALYSIS. uspbpep.com. Available from: [Link].

- Bolte, M. (2018). The determination of crystal structures of active pharmaceutical ingredients from X-ray powder diffraction data: A brief, practical introduction, with fexofenadine hydrochloride as example. Journal of Pharmaceutical and Biomedical Analysis, 155, 212-219.

- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

-

Scribd. DSC Operation Procedures and Guidelines. Scribd. Available from: [Link].

- International Centre for Diffraction Data. How to Analyze Drugs Using X-ray Diffraction. ICDD.

- Price, S.L. (2010). Polymorph screening in pharmaceutical development. European Pharmaceutical Review.

- U.S. Pharmacopeia. (2022). 〈941〉 CHARACTERIZATION OF CRYSTALLINE AND PARTIALLY CRYSTALLINE SOLIDS BY X-RAY POWDER DIFFRACTION (XRPD). USP.

- Chen, J., et al. (2021). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Crystal Growth & Design, 21(10), 5947-5967.

- Williamson, R.T., et al. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.

- European Directorate for the Quality of Medicines & HealthCare. (2021). Adoption of the revised Raman spectroscopy chapter. EDQM.

- Fabbiani, F.P.A., & Williams, D.R. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Pharmaceutical Sciences, 1(1), 1-10.

- Manni, S. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. Acta Chimica & Pharmaceutica Indica, 13(3), 208.

- U.S. Pharmacopeia. General Chapters: <941> X-RAY DIFFRACTION. USP29-NF24.

- World Health Organization. (2015). Annex 4: Guidance on the selection of comparator products for equivalence assessment of interchangeable multisource (generic) products.

- National Institute of Environmental Health Sciences. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. NIEHS.

-

U.S. Pharmacopeia. 〈891〉 Thermal Analysis - USP-NF ABSTRACT. USP. Available from: [Link].

- Indian Institute of Technology Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur.

- Tsiafoulis, C.G., et al. (2022). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra.

-

CrystecPharma. Polymorph Study. CrystecPharma. Available from: [Link].

- International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.

- Das, P. (2017). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.

- European Union Reference Laboratory for Alternatives to Animal Testing. (2021). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.

-

Unchained Labs. Formulation and Polymorph Screening. Unchained Labs. Available from: [Link].

-

NETZSCH. Simultaneous Thermal Analyzer (STA/TGA-DSC). NETZSCH. Available from: [Link].

- YouTube. (2023). DIFFERENTIAL SCANNING CALORIMETRY BASED ON USP GENRAL CHAPTER 891. YouTube.

-

Scribd. 2.2.48. Raman Spectros. Scribd. Available from: [Link].

- European Medicines Agency. (2025). ICH topic Q 3 A (R2) - Impurities in new drug substances. European Medicines Agency.

- European Medicines Agency. (2006). ICH Step 5 NOTE FOR GUIDANCE ON IMPURITIES. European Medicines Agency.

- YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube.

-

Agilent. European Pharmacopoeia Raman Compliance. Agilent. Available from: [Link].

- YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). YouTube.

Sources

- 1. scribd.com [scribd.com]

- 2. moodle2.units.it [moodle2.units.it]

- 3. CAS: 143490-53-3 | CymitQuimica [cymitquimica.com]

- 4. database.ich.org [database.ich.org]

- 5. jpionline.org [jpionline.org]

- 6. ICH topic Q 3 A (R2) - Impurities in new drug substances | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 7. ema.europa.eu [ema.europa.eu]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. raytor.com [raytor.com]

- 11. who.int [who.int]

- 12. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 13. usp.org [usp.org]

- 14. crystecpharma.com [crystecpharma.com]

- 15. unchainedlabs.com [unchainedlabs.com]

- 16. usp.org [usp.org]

- 17. ftp.uspbpep.com [ftp.uspbpep.com]

- 18. uspbpep.com [uspbpep.com]

- 19. tsijournals.com [tsijournals.com]

- 20. â©891⪠Thermal Analysis [doi.usp.org]

- 21. iitk.ac.in [iitk.ac.in]

- 22. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 23. scribd.com [scribd.com]

- 24. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Resolving Co-eluting Peaks in Irinotecan HPLC Analysis

Welcome to the technical support center for the HPLC analysis of Irinotecan. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic challenges, with a specific focus on co-eluting peaks. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your method development and quality control processes.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding Irinotecan HPLC analysis.

Q1: What are the most frequent causes of peak co-elution in Irinotecan analysis?

A1: The most common challenges include inadequate resolution between Irinotecan and its key impurities, such as SN-38 (its active metabolite), or other related compounds and degradation products.[1] Co-elution can stem from several factors: a suboptimal mobile phase pH that fails to adequately control the ionization state of Irinotecan and its impurities, insufficient organic solvent strength in the mobile phase, or a column chemistry that does not provide the necessary selectivity.

Q2: My Irinotecan peak is showing significant tailing. Could this be related to co-elution?

A2: Yes, peak tailing can sometimes mask a co-eluting impurity. Tailing for a basic compound like Irinotecan is often caused by secondary interactions with acidic silanol groups on the surface of silica-based columns.[2] This can be addressed by lowering the mobile phase pH to protonate the silanol groups or by using a modern, high-purity, end-capped column.[2] However, a small peak eluting on the tail of the main peak is a classic sign of co-elution that requires method optimization to resolve.[3]

Q3: What is a good starting point for mobile phase pH when developing an Irinotecan HPLC method?

A3: Since Irinotecan is an ionizable compound, a mobile phase pH below 4.0 is generally recommended.[1][4][5][6] Many successful methods utilize a pH between 3.0 and 3.5, often prepared with a phosphate buffer.[4][5][7][8] This low pH ensures that Irinotecan is in a consistent protonated state and minimizes undesirable interactions with the stationary phase, leading to better peak shape and resolution.[9]

Q4: Which type of HPLC column is most effective for separating Irinotecan and its impurities?

A4: Reversed-phase columns, particularly C18 and C8, are the most commonly used and have proven effective for separating Irinotecan from its related substances.[1] For instance, a Waters Acquity BEH C8 (100 × 2.1 mm, 1.7-µm) column has been successfully employed to separate Irinotecan from seven of its impurities.[1][7] The choice between C18 and C8 will depend on the specific hydrophobicity of the impurities you are trying to resolve.

In-Depth Troubleshooting Guide for Co-eluting Peaks

Co-elution occurs when two or more compounds elute from the chromatographic column at the same time, resulting in a single, often distorted, peak.[10] This guide provides a systematic approach to diagnose and resolve this issue.

Step 1: Problem Identification and Initial Diagnosis

The first step is to confirm that you are indeed facing a co-elution problem.

-

Visual Inspection of the Chromatogram: Look for subtle signs of asymmetry that are not uniform across all peaks. A shoulder on the front or tail of the main Irinotecan peak is a strong indicator of a hidden co-eluting peak.[10] This is distinct from symmetrical peak tailing which often has a more gradual exponential decline.[10]

-

Use of a Diode Array Detector (DAD/PDA): A powerful tool for detecting co-elution is a DAD or PDA detector. By performing a peak purity analysis, you can compare UV-Vis spectra across the entire peak. If the spectra are not homogenous, it signifies the presence of more than one compound.[10]

Below is a troubleshooting workflow to guide your investigation.

Caption: Troubleshooting workflow for co-elution.

Step 2: Systematic Method Optimization

Once co-elution is confirmed, method parameters should be adjusted systematically. It is crucial to change only one parameter at a time to clearly understand its effect on the separation.

The mobile phase is the most powerful tool for manipulating selectivity in reversed-phase HPLC.

-

Adjusting Mobile Phase pH:

-

Causality: The retention of ionizable compounds like Irinotecan and its impurities is highly dependent on the mobile phase pH.[9] Small changes in pH can alter the charge state of the analytes, thereby changing their interaction with the stationary phase and potentially resolving co-eluting peaks. A study on the separation of Irinotecan and its impurities demonstrated that adjusting the buffer pH to 3.4 was critical for achieving satisfactory resolution.[7]

-

Protocol:

-

Prepare a series of mobile phases with the pH adjusted in small increments (e.g., ±0.2 pH units) around your current method's pH.

-

Ensure your buffer has sufficient capacity at the chosen pH (typically within ±1 pH unit of the buffer's pKa).[9] A buffer concentration of 20-50 mM is generally effective.[2][9]

-

Inject your sample with each mobile phase and observe the change in selectivity and resolution between the Irinotecan peak and the co-eluting impurity.

-

-

-

Modifying Organic Solvent Ratio (%B):

-

Causality: Changing the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase alters the elution strength. Decreasing the organic content will increase the retention time of all components, which may provide the necessary separation for closely eluting peaks.[2]

-

Protocol:

-

Systematically decrease the percentage of the organic modifier in your mobile phase by 2-5% increments.

-

Analyze the impact on the resolution. Be aware that this will also increase the overall run time.

-

-

-

Changing the Organic Solvent Type:

-

Causality: Acetonitrile and methanol have different solvent properties and can offer alternative selectivity. If you are using acetonitrile, switching to methanol (or a combination of both) can change the elution order or improve the resolution between co-eluting compounds. One validated method successfully used a mixture of acetonitrile and methanol as the organic portion of the mobile phase to resolve Irinotecan from seven impurities.[7]

-

Protocol:

-

Replace acetonitrile with methanol at a concentration that gives a similar retention time for the main peak.

-

Alternatively, try ternary mixtures of buffer, acetonitrile, and methanol. A common starting point could be a 50:25:25 mixture.[11]

-

-

If you are using a gradient method, modifying the gradient profile can significantly impact resolution.

-

Decreasing the Gradient Slope:

-

Causality: A shallower gradient (i.e., a smaller change in %B per unit of time) increases the time the analytes spend in a weaker mobile phase, which can enhance the separation of closely eluting compounds.

-

Protocol:

-

Identify the section of the gradient where the co-eluting peaks are eluting.

-

Decrease the slope of the gradient in this section. For example, if your gradient runs from 30% to 50% B in 5 minutes, try running it from 30% to 50% B in 10 minutes.

-

-

Caption: Workflow for optimizing a gradient elution.

If mobile phase adjustments are insufficient, the issue may lie with the column chemistry.

-

Changing Column Chemistry:

-

Causality: Not all C18 or C8 columns are the same. Different manufacturers use different silica, bonding technologies, and end-capping procedures, which result in different selectivities. If resolution cannot be achieved on one type of C18 column, switching to a C18 from a different family (e.g., one with a different ligand density or a polar-embedded phase) or to a different stationary phase altogether (like a Phenyl-Hexyl or a Cyano phase) can provide the necessary change in selectivity.

-

Protocol:

-

Select a column with a different stationary phase chemistry. For example, if you are using a standard C18, consider a C8 column or a column with a different functionality.

-

Equilibrate the new column with your mobile phase and inject the sample.

-

-

Comparative Table of Validated HPLC Methods for Irinotecan

The following table summarizes parameters from various published methods that have successfully separated Irinotecan from its related compounds. This can serve as a valuable reference for your method development.

| Column | Mobile Phase | Flow Rate | Detection | Key Feature | Reference |

| Waters Acquity BEH C8 (100 x 2.1 mm, 1.7 µm) | Gradient: A: 0.02M KH₂PO₄ (pH 3.4), B: ACN:MeOH (62:38) | 0.3 mL/min | 220 nm | Resolved Irinotecan from 7 impurities. | [7][12] |